Cas no 2309551-69-5 (N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide)

N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(4-methylenecyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- N-(4-methylidenecyclohexyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
- N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide
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- インチ: 1S/C16H17N3O2/c1-11-4-6-13(7-5-11)18-16(20)14-9-15(21-19-14)12-3-2-8-17-10-12/h2-3,8-10,13H,1,4-7H2,(H,18,20)
- InChIKey: HMRASZQULNQEMK-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(C2C=NC=CC=2)ON=1)NC1CCC(=C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 389
- トポロジー分子極性表面積: 68
- 疎水性パラメータ計算基準値(XlogP): 2.1
N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6561-3749-2μmol |
N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2309551-69-5 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6561-3749-5μmol |
N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2309551-69-5 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6561-3749-20mg |
N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2309551-69-5 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6561-3749-5mg |
N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2309551-69-5 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6561-3749-30mg |
N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2309551-69-5 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6561-3749-10μmol |
N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2309551-69-5 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6561-3749-1mg |
N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2309551-69-5 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6561-3749-15mg |
N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2309551-69-5 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6561-3749-2mg |
N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2309551-69-5 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6561-3749-3mg |
N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2309551-69-5 | 3mg |
$94.5 | 2023-09-08 |
N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide 関連文献
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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8. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamideに関する追加情報
N-(4-Methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide: A Comprehensive Overview
The compound CAS No. 2309551-69-5, also known as N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into the synthesis, properties, and applications of this compound, supported by the latest research findings.
The molecular structure of N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is characterized by a cyclohexyl group substituted with a methylidene moiety, a pyridine ring at the 5-position, and an oxazole ring with a carboxamide functional group. This combination of structural elements contributes to its versatile reactivity and selectivity in chemical reactions. Recent studies have highlighted its potential as a lead compound in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.
One of the key areas of research on this compound involves its synthesis and optimization. Scientists have explored various synthetic routes to improve the yield and purity of the compound. For instance, a study published in 2023 demonstrated the use of microwave-assisted synthesis to accelerate the formation of the oxazole ring, significantly reducing reaction time while maintaining high product quality. Such advancements underscore the importance of continuous innovation in synthetic methodologies to meet the demands of modern pharmaceutical research.
The biological activity of CAS No. 2309551-69-5 has been extensively studied in recent years. Research indicates that this compound exhibits potent inhibitory effects on several enzymes associated with inflammatory diseases and neurodegenerative disorders. For example, a 2023 study reported that it effectively inhibits cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. This finding suggests its potential as a candidate for developing anti-inflammatory drugs with improved efficacy and reduced side effects compared to conventional therapies.
In addition to its enzymatic activity, this compound has shown promising results in preclinical models of cancer. A study published in early 2024 revealed that it induces apoptosis in various cancer cell lines by modulating mitochondrial function and activating caspase pathways. These findings highlight its potential as an anticancer agent, particularly for cancers that are resistant to current chemotherapeutic agents.
The application of N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide extends beyond pharmacology into materials science. Researchers have investigated its use as a building block for constructing advanced materials with tailored properties. For instance, a 2024 study demonstrated its ability to form self-assembled monolayers with high stability and conductivity, making it a candidate for applications in nanotechnology and electronic devices.
Despite its numerous advantages, challenges remain in fully harnessing the potential of this compound. One major concern is its stability under physiological conditions, which may limit its bioavailability when used as a drug candidate. To address this issue, ongoing research focuses on modifying its structure to enhance solubility and metabolic stability without compromising its biological activity.
In conclusion, CAS No. 2309551-69-5 or N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methods and biological studies, positions it as a valuable asset in both academic research and industrial development. As research continues to unfold, this compound is expected to pave the way for innovative solutions in medicine and materials science.
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